molecular formula C7H5Cl2F B146285 1-Chloro-2-(chloromethyl)-3-fluorobenzene CAS No. 55117-15-2

1-Chloro-2-(chloromethyl)-3-fluorobenzene

Cat. No. B146285
CAS RN: 55117-15-2
M. Wt: 179.02 g/mol
InChI Key: MJGOLNNLNQQIHR-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-3-fluorobenzene is a halogenated aromatic compound that contains chlorine, fluorine, and a chloromethyl group attached to a benzene ring. This compound is of interest in the field of organometallic chemistry and is potentially useful in various organic synthesis reactions due to the presence of reactive halogen atoms which can be substituted or participate in coupling reactions.

Synthesis Analysis

The synthesis of related fluorobenzene compounds often involves halogenation reactions or the use of diazotization followed by halogenation, as seen in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene . Although the specific synthesis of 1-Chloro-2-(chloromethyl)-3-fluorobenzene is not detailed in the provided papers, similar synthetic strategies could be applied, such as starting with a dimethylbenzenamine precursor, followed by diazotization and subsequent chlorination to introduce the chloromethyl group.

Molecular Structure Analysis

The molecular structure of halogenated benzenes, including those with chlorine and fluorine substituents, has been studied using various spectroscopic techniques. For instance, the infrared (IR) and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been measured, suggesting a C1 symmetry for the molecule . Additionally, the rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene have been determined, providing insight into the molecular geometry and electronic distribution .

Chemical Reactions Analysis

Fluorobenzenes, such as 1-chloro-2-(chloromethyl)-3-fluorobenzene, can participate in organometallic chemistry and catalysis due to their ability to bind weakly to metal centers, which allows them to be used as solvents or ligands in transition-metal-based reactions . The presence of fluorine and chlorine atoms also opens up possibilities for C-H and C-F bond activation reactions using reactive transition metal complexes . Moreover, electrophilic aromatic substitution reactions can be facilitated by compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, which could potentially be applied to 1-chloro-2-(chloromethyl)-3-fluorobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents on the benzene ring. For example, the dipole moment of 1-chloro-4-fluorobenzene has been measured, indicating a small but significant separation of charge within the molecule . The presence of halogen atoms can also lead to specific intermolecular interactions, such as C–H⋅⋅⋅F–C hydrogen bonding, which can affect the crystal packing and overall stability of the compound . The photophysical properties of related compounds, such as 1,4-diethynyl-2-fluorobenzene, have been studied, revealing the effects of aggregation on absorption and emission spectra .

Scientific Research Applications

Spectroscopic Analysis

1-Chloro-2-(chloromethyl)-3-fluorobenzene has been studied in terms of its spectroscopic properties. Studies have focused on investigating its microwave spectrum, quadrupole coupling constant tensors, and dipole moments. For instance, research on 1-chloro-3-fluorobenzene, a closely related compound, has provided insights into its rotational and quartic centrifugal distortion constants, and the components of the nuclear quadrupole coupling tensor (Onda et al., 1994). Additionally, the infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been measured, providing further understanding of the molecule's vibrational properties (Seth-Paul & Shino, 1975).

Chemical Reactions and Mechanisms

Research has also been conducted on the reactions involving compounds similar to 1-Chloro-2-(chloromethyl)-3-fluorobenzene. Studies on the electrochemical fluorination of chlorobenzene, which produces 1-chloro-2-fluorobenzene and related compounds, reveal the reaction mechanisms and product distribution under varying conditions (Momota et al., 1995). Furthermore, investigations into the organometallic chemistry of partially fluorinated benzenes demonstrate how these compounds can be used in transition-metal-based catalysis and organometallic reactions (Pike et al., 2017).

Pharmaceutical and Chemical Synthesis

1-Chloro-2-(chloromethyl)-3-fluorobenzene and related compounds have been used in the synthesis of various pharmaceuticals and chemicals. For example, the synthesis of (Chloromethyl) bis (4-fluorophenyl) methylsilane, an intermediate in the production of certain fungicides, involves a reaction pathway that can be informative for understanding the reactivity of chloromethyl fluorobenzenes (Xiang-li, 2013).

Vaporization and Thermodynamic Studies

The vaporization enthalpies of a series of fluoro- and chloro-substituted methylbenzenes, including compounds similar to 1-Chloro-2-(chloromethyl)-3-fluorobenzene, have been studied. This research provides insights into the thermodynamic properties of these compounds, which is crucial for understanding their behavior in different environmental conditions (Verevkin et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, chloromethyl chloroformate, indicates that it is highly flammable, toxic if inhaled, and causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-chloro-2-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGOLNNLNQQIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038855
Record name 1-Chloro-2-(chloromethyl)-3-fluorobenzene
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Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1-chloro-2-(chloromethyl)-3-fluoro-
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Product Name

1-Chloro-2-(chloromethyl)-3-fluorobenzene

CAS RN

55117-15-2
Record name 2-Chloro-6-fluorobenzyl chloride
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Record name 1-Chloro-2-(chloromethyl)-3-fluorobenzene
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Record name Benzene, 1-chloro-2-(chloromethyl)-3-fluoro-
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Record name 1-Chloro-2-(chloromethyl)-3-fluorobenzene
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Record name Alpha,2-dichloro-6-fluorotoluene
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Record name 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE
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Synthesis routes and methods

Procedure details

The starting material may be prepared as follows: A mixture of 98 g (0.678 mole) of 6-chloro-2-fluorotoluene, 91.5 g (0.678 mole) of sulfuryl chloride and 0.2 g of dibenzoyl peroxide is stirred for 3 hours at 100°-110° C. and then distilled, affording 6-chloro-2-fluorobenzyl chloride with a boiling point in the range from 78°-82° C.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
91.5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OS Trofymchuk, Z Zheng, T Kurogi… - Advanced Synthesis …, 2018 - Wiley Online Library
A new organocatalyst, the selenolate anion [RSe] – , generated from bench‐stable and commercially available diphenyl diselenide or from phenyl benzyl selenide (10 mol%) is …
Number of citations: 15 onlinelibrary.wiley.com

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